The Dawn of Recombinant DNA: A Technical History of the Hinc II Restriction Enzyme
The Dawn of Recombinant DNA: A Technical History of the Hinc II Restriction Enzyme
For Immediate Release
A deep dive into the discovery, characterization, and foundational methodologies of Hinc II, the first Type II restriction enzyme, offering researchers, scientists, and drug development professionals a comprehensive understanding of this cornerstone of molecular biology.
The discovery of restriction enzymes revolutionized the world of genetics, paving the way for the era of recombinant DNA technology. Among these molecular scissors, Hinc II holds a place of particular distinction as the first Type II restriction endonuclease to be isolated and characterized. This technical guide provides an in-depth exploration of the history, discovery, and key experimental protocols associated with Hinc II, originally designated HindII.
A Serendipitous Discovery in Haemophilus influenzae
In 1970, a team of researchers led by Hamilton O. Smith at Johns Hopkins University was investigating the mechanisms of genetic recombination in the bacterium Haemophilus influenzae strain Rd. Their work took an unexpected turn when they observed that extracts from these bacteria could degrade foreign DNA, specifically from bacteriophage P22, while leaving the bacterium's own DNA unharmed. This observation led to the landmark discovery of a new class of restriction enzymes.[1][2] Smith, along with his colleagues Kent W. Wilcox and Thomas J. Kelly, meticulously purified and characterized this enzyme, which they named HindII.[3][4] This pioneering work, detailed in two seminal papers in the Journal of Molecular Biology, laid the groundwork for the field of molecular cloning and earned Hamilton O. Smith a share of the 1978 Nobel Prize in Physiology or Medicine.[5][6]
Properties and Characteristics of Hinc II
Hinc II is a Type IIP restriction endonuclease that recognizes a specific, short DNA sequence and cleaves within that sequence. This specificity was a crucial departure from the previously discovered Type I enzymes, which cut DNA at random locations far from their recognition sites.
Recognition Sequence and Cleavage Site
The key breakthrough in the characterization of Hinc II was the determination of its recognition sequence and precise cleavage site. Through a series of elegant experiments involving radiolabeling of DNA termini and subsequent enzymatic digestion and analysis, Kelly and Smith determined the recognition sequence to be a six-nucleotide palindrome:
5'-GTPyPuAC-3' 3'-CAPuPyTG-5'
Where "Py" represents a pyrimidine (B1678525) (C or T) and "Pu" represents a purine (B94841) (A or G). Hinc II cleaves this sequence in the middle, between the pyrimidine and purine bases, to produce blunt-ended DNA fragments.[4] This property of generating blunt ends makes Hinc II a valuable tool in certain cloning applications.
Quantitative Data Summary
The following tables summarize the key quantitative data for the Hinc II restriction enzyme.
| Property | Value | Reference |
| Source Organism | Haemophilus influenzae Rc | |
| Recognition Sequence | 5'-GTPyPuAC-3' | [4] |
| Cleavage Site | GTPy | PuAC |
| End Type | Blunt | [4] |
| Molecular Weight (Endonuclease) | 28,490 Da (calculated) | |
| Molecular Weight (Methylase) | 55,330 Da (calculated) | |
| HincII Endonuclease Gene Length | 774 bp | |
| HincII Methylase Gene Length | 1,506 bp |
| Reaction Condition | Value | Reference |
| Optimal Temperature | 37°C | |
| Heat Inactivation | 65°C for 20 minutes | |
| Optimal Buffer (NEB rCutSmart™) | 50 mM Potassium Acetate, 20 mM Tris-acetate, 10 mM Magnesium Acetate, 100 µg/ml Recombinant Albumin | |
| Relative Activity in NEBuffers | r1.1: 25%, r2.1: 100%, r3.1: 100%, rCutSmart: 100% | |
| Methylation Sensitivity | Not sensitive to dam or dcm methylation. Blocked by some overlapping CpG methylation. |
Key Experimental Protocols
The following sections provide detailed methodologies for the pivotal experiments that led to the discovery and characterization of Hinc II, based on the original 1970 publications.
I. Purification of Hinc II (HindII) from Haemophilus influenzae Rd
This protocol is based on the methods described by Smith and Wilcox in their 1970 paper, "A restriction enzyme from Hemophilus influenzae. I. Purification and general properties."[3]
1. Preparation of Crude Extract:
- Grow Haemophilus influenzae Rd cells to late logarithmic phase in a suitable broth medium.
- Harvest cells by centrifugation and wash with a buffer solution (e.g., 0.01 M Tris-HCl, pH 7.4, 0.01 M 2-mercaptoethanol).
- Resuspend the cell pellet in the same buffer and disrupt the cells using sonication.
- Centrifuge the sonicate at high speed to remove cell debris, yielding a crude extract.
2. Streptomycin (B1217042) Sulfate (B86663) Precipitation:
- To the crude extract, slowly add a solution of streptomycin sulfate to a final concentration of 1% to precipitate nucleic acids.
- Stir for 20 minutes and then centrifuge to pellet the precipitate. The supernatant contains the enzyme activity.
3. Ammonium (B1175870) Sulfate Fractionation:
- Slowly add solid ammonium sulfate to the supernatant to achieve 50% saturation.
- Stir for 20 minutes and centrifuge to collect the protein precipitate.
- Discard the supernatant and dissolve the pellet in a minimal volume of buffer.
4. Phosphocellulose Chromatography:
- Dialyze the dissolved protein pellet against a low-salt buffer (e.g., 0.01 M potassium phosphate, pH 7.4, 0.01 M 2-mercaptoethanol).
- Apply the dialyzed sample to a phosphocellulose column equilibrated with the same low-salt buffer.
- Wash the column with the low-salt buffer.
- Elute the enzyme with a linear gradient of increasing salt concentration (e.g., 0.01 M to 0.5 M potassium phosphate).
- Collect fractions and assay for endonuclease activity.
5. DEAE-cellulose Chromatography:
- Pool the active fractions from the phosphocellulose column and dialyze against a low-salt buffer.
- Apply the sample to a DEAE-cellulose column equilibrated with the low-salt buffer.
- Elute the enzyme with a linear salt gradient.
- Collect fractions and assay for activity. The purified Hinc II will be in the fractions exhibiting specific endonuclease activity.
II. Assay for Restriction Enzyme Activity (Viscosity Assay)
This method, also from Smith and Wilcox (1970), provides a quantitative measure of the enzyme's ability to cleave DNA by measuring the change in the viscosity of a DNA solution.[3]
1. Reaction Setup:
- Prepare a reaction mixture containing foreign DNA (e.g., bacteriophage P22 DNA) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl₂, 1 mM 2-mercaptoethanol).
- Equilibrate the DNA solution in a viscometer at a constant temperature (e.g., 37°C).
2. Enzyme Addition and Measurement:
- Add a small volume of the purified Hinc II enzyme fraction to the DNA solution in the viscometer.
- Immediately begin measuring the efflux time of the solution through the viscometer capillary at regular intervals.
3. Data Analysis:
- Calculate the specific viscosity of the solution at each time point. A decrease in specific viscosity indicates the cleavage of DNA molecules into smaller fragments.
- One unit of enzyme activity can be defined as the amount of enzyme required to produce a certain percentage decrease in viscosity in a given time.
III. Determination of the Hinc II Recognition Sequence
This protocol is based on the methods described by Kelly and Smith in their 1970 paper, "A restriction enzyme from Hemophilus influenzae. II. Base sequence of the recognition site."[4]
1. 5'-Terminal Labeling of DNA Fragments:
- Digest foreign DNA (e.g., bacteriophage T7 DNA) to completion with purified Hinc II.
- Treat the resulting DNA fragments with bacterial alkaline phosphatase to remove the 5'-phosphate groups.
- Label the 5'-hydroxyl ends with ³²P by incubating the dephosphorylated fragments with [γ-³²P]ATP and T4 polynucleotide kinase.
2. Nuclease Digestion and Analysis of Labeled Termini:
- Digest the ³²P-labeled DNA fragments with pancreatic DNase to generate a mixture of mononucleotides, dinucleotides, and larger oligonucleotides.
- Separate the resulting labeled oligonucleotides by ion-exchange chromatography or electrophoresis.
3. Identification of the Terminal Nucleotides:
- Analyze the labeled mononucleotides and dinucleotides to determine the sequence at the 5'-ends of the original Hinc II fragments. This is achieved by comparing their chromatographic or electrophoretic mobility to known standards.
- For example, digestion with venom phosphodiesterase can release the terminal 5'-mononucleotide for identification.
4. Determination of the 3'-Terminal Sequence:
- To determine the sequence on the complementary strand, the 3'-termini of the Hinc II fragments can be analyzed using techniques such as the wandering-spot analysis.
5. Reconstructing the Recognition Sequence:
- By combining the sequence information from the 5' and 3' termini of multiple fragments, the palindromic recognition sequence of Hinc II can be deduced.
Visualizing the Discovery Workflow
The following diagrams, generated using the DOT language, illustrate the key experimental workflows in the discovery and characterization of Hinc II.
Conclusion: A Foundation for Modern Biotechnology
The discovery of Hinc II was a watershed moment in molecular biology. It provided the first tool for site-specific cleavage of DNA, a capability that was previously unimaginable. This breakthrough directly led to the development of gene cloning, DNA mapping, and sequencing technologies that are now fundamental to research, diagnostics, and drug development. The meticulous experimental work of Smith, Wilcox, and Kelly not only unveiled a powerful new enzyme but also established the methodologies that would be used to characterize countless other restriction enzymes in the years to come. The legacy of Hinc II is a testament to the power of basic scientific inquiry and its profound impact on medicine and biotechnology.
References
- 1. A restriction enzyme from Hemophilus influenzae. I. Purification and general properties. 1970 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Type II restriction endonucleases—a historical perspective and more - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A restriction enzyme from Hemophilus influenzae. I. Purification and general properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A restriction enzyme from Hemophilus influenzae. II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Characterization of Restriction Endonucleases: the Work of Hamilton Smith - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Restriction Endonuclease Basics | Thermo Fisher Scientific - FR [thermofisher.com]
